molecular formula C10H11NO4 B6155665 2-methyl-3-(4-nitrophenyl)propanoic acid CAS No. 66735-03-3

2-methyl-3-(4-nitrophenyl)propanoic acid

Cat. No.: B6155665
CAS No.: 66735-03-3
M. Wt: 209.2
InChI Key:
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Description

2-methyl-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by a propanoic acid backbone with a methyl group at the second position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitrophenyl)propanoic acid typically involves the nitration of 2-methyl-3-phenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 2-methyl-3-(4-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-methyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound and its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)propanoic acid: Lacks the methyl group at the second position.

    2-methyl-3-phenylpropanoic acid: Lacks the nitro group on the phenyl ring.

    4-nitrobenzoic acid: Contains a benzoic acid backbone instead of a propanoic acid backbone.

Uniqueness

2-methyl-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both a methyl group and a nitro group on the propanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

66735-03-3

Molecular Formula

C10H11NO4

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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